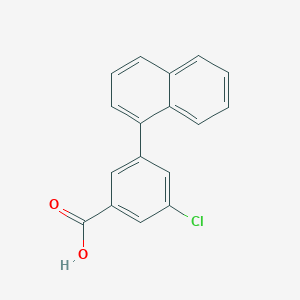
5-Chloro-3-(naphthalen-1-yl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(naphthalen-1-yl)benzoic acid, more commonly referred to as 5-CN-BZA, is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 124-126°C and a molecular weight of 250.6 g/mol. 5-CN-BZA is an important intermediate in the synthesis of various organic compounds and has been used in a variety of research applications. In
科学的研究の応用
5-CN-BZA has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological processes, and the development of new drugs. It has been used as a starting material for the synthesis of various organic compounds, such as polymers, dyes, and pharmaceuticals. 5-CN-BZA has also been used to study the biochemical and physiological processes involved in the metabolism of drugs and other compounds, as well as the mechanisms of drug action. In addition, 5-CN-BZA has been used in the development of new drugs, as it can be used to modify existing drug molecules to increase their efficacy or reduce their toxicity.
作用機序
The mechanism of action of 5-CN-BZA is not fully understood, but it is believed to involve the binding of the compound to certain enzymes, receptors, or other biological targets. This binding triggers a cascade of biochemical reactions that ultimately lead to the desired effect. For example, when 5-CN-BZA binds to an enzyme, it can inhibit or activate the enzyme, depending on the concentration of the compound. Similarly, when 5-CN-BZA binds to a receptor, it can either activate or inhibit the receptor, depending on the concentration of the compound.
Biochemical and Physiological Effects
5-CN-BZA has been shown to have a variety of biochemical and physiological effects. In laboratory studies, 5-CN-BZA has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 5-CN-BZA has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In animal studies, 5-CN-BZA has been shown to have anti-inflammatory and analgesic effects. Finally, 5-CN-BZA has been shown to have antioxidant and neuroprotective effects in cell culture studies.
実験室実験の利点と制限
The main advantage of using 5-CN-BZA in laboratory experiments is that it is a relatively inexpensive and widely available chemical. In addition, 5-CN-BZA is relatively stable and can be stored for long periods of time without significant degradation. On the other hand, 5-CN-BZA is a relatively toxic compound and should be handled with care. Additionally, it is important to note that 5-CN-BZA is not soluble in water and must be dissolved in an organic solvent before it can be used in experiments.
将来の方向性
Given the wide range of potential applications of 5-CN-BZA, there are many potential future directions for research. For example, further studies are needed to better understand the mechanism of action of 5-CN-BZA and its effects on biochemical and physiological processes. Additionally, further research is needed to explore the potential therapeutic applications of 5-CN-BZA, such as its potential use as an anti-inflammatory, analgesic, or antioxidant. Finally, further research is needed to explore the potential applications of 5-CN-BZA in the synthesis of organic compounds and the development of new drugs.
合成法
5-CN-BZA can be synthesized by a two-step reaction sequence involving the reaction of naphthalene-1-carboxylic acid with chlorine, followed by the reaction of the resulting naphthalene-1-chloro carboxylic acid with sodium benzoate. The first step is a substitution reaction in which chlorine atoms replace the hydrogen atoms on the carboxyl group of naphthalene-1-carboxylic acid. The second step is a nucleophilic acyl substitution reaction in which the chlorine group of the naphthalene-1-chloro carboxylic acid is replaced by the benzoate group of sodium benzoate.
特性
IUPAC Name |
3-chloro-5-naphthalen-1-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO2/c18-14-9-12(8-13(10-14)17(19)20)16-7-3-5-11-4-1-2-6-15(11)16/h1-10H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXXUGQKZBSGTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








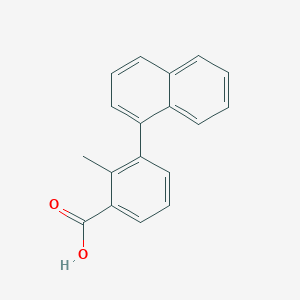
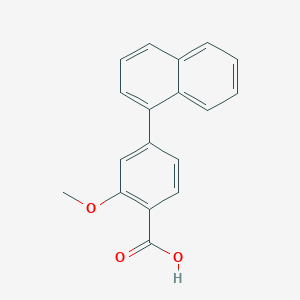
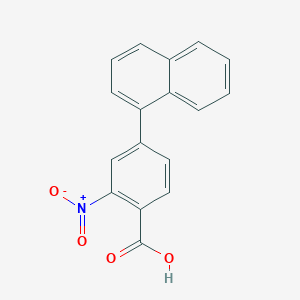

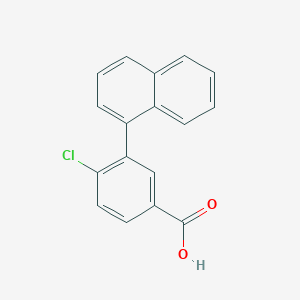
![3-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylbenzoic acid, 95%](/img/structure/B6406410.png)
